Quantitative Comparison of Lipophilicity (LogP and XLogP3) Distinguishes 4-Bromo-3-fluoro from the 5-Bromo-2-fluoro Regioisomer
The 1-(4-Bromo-3-fluorophenyl)cyclopentanamine regioisomer exhibits a measurably different lipophilicity profile compared to its positional isomer, 1-(5-Bromo-2-fluorophenyl)cyclopentanamine. This difference is quantified by both predicted LogP (ALogP) and XLogP3 values, which are critical for estimating membrane permeability and oral bioavailability in early drug discovery . The 4-Bromo-3-fluoro isomer has a calculated LogP of 3.3162, which is higher than the LogP of 2.77 reported for the 5-Bromo-2-fluoro analog . Similarly, the XLogP3 value for the 4-Bromo-3-fluoro compound is 2.6 , whereas the XLogP3 for the 5-Bromo-2-fluoro isomer is 2.5 . The quantified difference in LogP is approximately 0.55 units, and in XLogP3 is 0.1 unit. This evidence demonstrates that the two regioisomers are not interchangeable in a design context where a specific lipophilicity window is targeted.
| Evidence Dimension | Lipophilicity (LogP and XLogP3) |
|---|---|
| Target Compound Data | LogP: 3.3162; XLogP3: 2.6 |
| Comparator Or Baseline | 1-(5-Bromo-2-fluorophenyl)cyclopentanamine: LogP: 2.77; XLogP3: 2.5 |
| Quantified Difference | LogP difference: ~0.55 units; XLogP3 difference: 0.1 unit |
| Conditions | Computationally predicted values; LogP derived from ChemScene product data ; XLogP3 derived from BOC Sciences product data and BenchChem technical data |
Why This Matters
A difference of 0.55 LogP units can significantly impact predicted membrane permeability and solubility, making these regioisomers distinct choices for SAR exploration and procurement based on desired physicochemical profiles.
